Cas no 159020-82-3 (4-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine)

4-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine is a brominated dihydrobenzofuran derivative featuring an amine functional group at the 7-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its rigid benzofuran scaffold, combined with the reactive amine and bromo substituents, allows for selective functionalization, enabling the construction of complex heterocyclic systems. The dimethyl substitution at the 2-position enhances steric stability, while the bromo group facilitates further cross-coupling reactions. This compound is well-suited for applications in medicinal chemistry, where it may be utilized in the synthesis of biologically active molecules. High purity and consistent quality ensure reliable performance in research and industrial settings.
4-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine structure
159020-82-3 structure
Product Name:4-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine
CAS No:159020-82-3
MF:C10H12BrNO
MW:242.11238193512
MDL:MFCD30229129
CID:5238635
Update Time:2025-10-30

4-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine Chemical and Physical Properties

Names and Identifiers

    • 7-Benzofuranamine, 4-bromo-2,3-dihydro-2,2-dimethyl-
    • 4-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine
    • MDL: MFCD30229129
    • Inchi: 1S/C10H12BrNO/c1-10(2)5-6-7(11)3-4-8(12)9(6)13-10/h3-4H,5,12H2,1-2H3
    • InChI Key: CHWYHWATRAQDBD-UHFFFAOYSA-N
    • SMILES: O1C2=C(N)C=CC(Br)=C2CC1(C)C

4-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-310418-1g
4-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine
159020-82-3
1g
$0.0 2023-09-05
Enamine
EN300-310418-1.0g
4-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine
159020-82-3
1.0g
$0.0 2023-02-26

4-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine Related Literature

Additional information on 4-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine

Introduction to 4-Bromo-2,2-Dimethyl-2,3-Dihydro-1-Benzofuran-7-Amine (CAS No. 159020-82-3)

4-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine (CAS No. 159020-82-3) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical research and development. This compound belongs to the class of benzofurans, which are characterized by a benzene ring fused with a furan ring. The presence of the bromo and amino functional groups, along with the dimethyl substituents, imparts unique chemical and biological properties to this molecule.

The chemical structure of 4-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine is particularly noteworthy for its potential in drug discovery and medicinal chemistry. The bromo substituent can serve as a versatile handle for further chemical modifications, allowing researchers to explore a wide range of derivatives with enhanced pharmacological properties. Additionally, the amino group provides a site for conjugation with other bioactive molecules, potentially enhancing the compound's therapeutic efficacy.

Recent studies have highlighted the potential of 4-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits potent anti-inflammatory properties. The researchers found that it effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This finding suggests that 4-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine could be a promising lead compound for the development of new anti-inflammatory drugs.

In another study published in the Bioorganic & Medicinal Chemistry Letters, researchers investigated the neuroprotective effects of 4-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine. The results showed that this compound significantly reduced neuronal cell death induced by oxidative stress and glutamate toxicity. These findings indicate that 4-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The synthetic route to 4-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine has been well-documented in the literature. A common approach involves the reaction of 4-bromophenol with dimethyl acetylene dicarboxylate (DMAD) followed by cyclization and reduction steps. This multi-step synthesis allows for high yields and purity of the final product. The availability of efficient synthetic methods is crucial for scaling up production and facilitating further research and development efforts.

In terms of safety and handling, it is important to note that while 4-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine is not classified as a hazardous material or controlled substance, proper precautions should be taken when handling this compound. It is recommended to use appropriate personal protective equipment (PPE) such as gloves and goggles to prevent skin contact and inhalation. Additionally, storage conditions should be carefully controlled to maintain the stability and integrity of the compound.

The future prospects for 4-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amines are promising. Ongoing research is focused on optimizing its pharmacological properties through structural modifications and exploring its potential in combination therapies. For example, combining this compound with existing anti-inflammatory drugs or neuroprotective agents may enhance their therapeutic effects while reducing side effects.

In conclusion, 4-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amines (CAS No. 159020-82-3) represents an exciting area of research with significant potential for pharmaceutical applications. Its unique chemical structure and biological activities make it a valuable candidate for further investigation and development into novel therapeutic agents.

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